CCT241533 is a potent and selective inhibitor of checkpoint kinase 2 (CHK2) [, , , , ]. It is classified as a small molecule kinase inhibitor and serves as a valuable tool in scientific research to investigate the role of CHK2 in various cellular processes, particularly in the context of DNA damage response and cancer cell survival [, , , , ].
CCT241533 functions as an ATP-competitive inhibitor of CHK2 [, , ]. By binding to the ATP-binding site of CHK2, it prevents ATP binding and subsequent phosphorylation of CHK2 substrates. This inhibition of CHK2 kinase activity disrupts downstream signaling pathways involved in DNA damage repair, cell cycle arrest, and apoptosis [, ].
CCT241533 is widely used to study the role of CHK2 in the DNA damage response pathway. By inhibiting CHK2, researchers can assess the downstream consequences on cell cycle checkpoints, DNA repair mechanisms, and cellular sensitivity to DNA-damaging agents [, , ].
Studies have shown that CCT241533 can enhance the cytotoxic effects of PARP inhibitors, a class of anti-cancer drugs, in p53-deficient cancer cells [, ]. This suggests a potential therapeutic strategy of combining CHK2 and PARP inhibitors to overcome treatment resistance in specific cancer types [, ].
Research has implicated CHK2 in tamoxifen resistance in ER-positive breast cancer. Specifically, CHK2 activation appears to enhance the stability of a protein associated with tamoxifen resistance. Inhibiting CHK2 with CCT241533 reversed tamoxifen resistance in preclinical models, highlighting CHK2 as a potential target to overcome therapy resistance in this cancer type [].
CCT241533 was utilized in a study involving drug-adapted triple-negative breast cancer cell lines. Results suggested that targeting CHK2, along with other kinases like PLK1 and the protein RAD51, might hold promise for treating therapy-refractory triple-negative breast cancer [].
Further investigation of CCT241533 in combination therapies: Preclinical studies suggest promising synergistic effects when CCT241533 is combined with PARP inhibitors [, ]. Future research should focus on evaluating the efficacy and safety of this combination therapy in clinical trials for various cancer types.
Exploring the potential of CCT241533 in overcoming drug resistance: Research indicates that CCT241533 can reverse tamoxifen resistance in breast cancer []. Further research is needed to determine if CCT241533 can overcome resistance to other therapies in various cancers.
Developing more potent and selective CHK2 inhibitors: While CCT241533 is a potent CHK2 inhibitor, developing analogs with improved potency, selectivity, and pharmacokinetic properties could further enhance its therapeutic potential [].
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: